1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide, also known as BPIP, is a chemical compound that has been studied for its potential use in scientific research. BPIP is a quinoline-based molecule that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis and Anti-acetylcholinesterase Activity : Compounds, including piperidine derivatives, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. For instance, derivatives synthesized demonstrated a significant increase in activity upon substitution, indicating the potential for development as antidementia agents (Sugimoto et al., 1990).
Antipsychotic Potential : Heterocyclic carboxamides, analogous in structure to the discussed compound, were prepared and evaluated for their potential as antipsychotic agents. These compounds showed promising activity in both in vitro and in vivo models, suggesting their utility in managing psychosis (Norman et al., 1996).
Antibacterial Activity : The synthesis and antibacterial activity of certain quinoline derivatives, related in structural theme to the compound of interest, were explored. These studies revealed that specific modifications on the quinoline nucleus could significantly enhance antibacterial efficacy (Sheu et al., 1998).
Chemical Synthesis and Characterization
Novel Synthetic Pathways : Research has focused on the synthesis of novel compounds, including piperidine and quinoline derivatives, through innovative chemical reactions. These studies not only expand the chemical space but also provide insights into the mechanistic aspects of these synthetic processes (Ghorbani‐Choghamarani & Azadi, 2015).
Spectral Analysis and Biological Study : Derivatives featuring oxadiazole and sulfonamide linkages were synthesized and characterized using spectral data. Their biological activities, particularly antibacterial properties, were evaluated, showcasing the diverse potential of such compounds in therapeutic applications (Khalid et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide is DNA gyrase, a type II topoisomerase found in bacteria . DNA gyrase plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils (or relaxing positive supercoils) into the DNA .
Mode of Action
This compound interacts with DNA gyrase, inhibiting its activity . This interaction disrupts the supercoiling process, which is essential for DNA replication and transcription . The inhibition of DNA gyrase leads to the cessation of these processes, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of DNA gyrase by this compound affects the DNA replication and transcription pathways . This disruption leads to the cessation of these processes, resulting in the inhibition of bacterial growth .
Pharmacokinetics
This property, along with the contribution to the stereochemistry of the molecule and the increased three-dimensional coverage due to the non-planarity of the ring, can potentially impact the bioavailability of the compound .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By inhibiting DNA gyrase, the compound disrupts DNA replication and transcription, essential processes for bacterial growth and survival .
Eigenschaften
IUPAC Name |
1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-2-16-8-9-20-19(14-16)22(26-12-10-17(11-13-26)23(24)27)21(15-25-20)30(28,29)18-6-4-3-5-7-18/h3-9,14-15,17H,2,10-13H2,1H3,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQGQLACVNKLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.